5-(Trifluoromethoxy)pyridine-2-carboxylic acid

描述

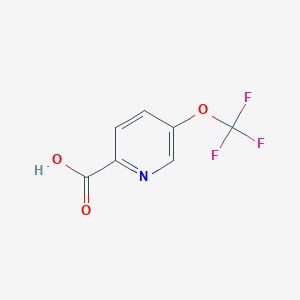

5-(Trifluoromethoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a pyridine ring, which is further substituted with a carboxylic acid group at the 2-position. It is a solid at room temperature and is used primarily as an intermediate in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with trifluoromethoxide anion under suitable conditions . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 5-(Trifluoromethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethoxy group can be displaced by nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or tetrahydrofuran (THF).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives.

Esterification: Pyridine-2-carboxylate esters.

Reduction: Pyridine-2-methanol or pyridine-2-carbaldehyde.

科学研究应用

Medicinal Chemistry

1.1 Synthesis of β-Secretase Inhibitors

One of the primary applications of 5-(trifluoromethoxy)pyridine-2-carboxylic acid is as an intermediate in the synthesis of β-secretase (BACE) inhibitors. These inhibitors are crucial in the development of therapies for Alzheimer's disease, as they play a role in the cleavage of amyloid precursor protein, leading to amyloid-beta peptide formation, which is implicated in the pathogenesis of Alzheimer's disease .

1.2 Anticancer Properties

Research has indicated that derivatives of trifluoromethyl-pyridine carboxylic acids exhibit potential anticancer activities. For instance, studies have shown that certain complexes formed with zinc ions and this compound demonstrate significant binding affinities to biomolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). These interactions suggest potential applications in cancer therapeutics, where DNA intercalation can inhibit cancer cell proliferation .

Coordination Chemistry

2.1 Zinc Complexes

The coordination chemistry of this compound has been explored through the synthesis of zinc complexes. Isomeric effects on coordination modes have been studied, revealing that the chelation of zinc by this compound enhances its biological activity. The structural variations between different complexes influence their binding efficacy and stability, which is critical for drug development .

2.2 Binding Studies

Binding studies involving this compound have demonstrated that it can form stable complexes with various metal ions. These interactions are essential for understanding the compound's role in biological systems and its potential use in biochemistry and material science .

Agrochemical Applications

3.1 Pesticide Development

Trifluoromethyl-pyridine derivatives, including this compound, are being investigated for their potential use in agrochemicals. Their unique chemical properties may enhance the efficacy and selectivity of pesticides, contributing to more sustainable agricultural practices .

Chemical Properties and Safety

The compound exhibits a melting point range of 133°C to 137°C and is slightly soluble in water . Safety data indicate that it poses acute toxicity risks if ingested or inhaled, necessitating careful handling and storage .

Case Study 1: BACE Inhibitor Development

A study focused on synthesizing a series of BACE inhibitors using this compound as a key intermediate demonstrated promising results in reducing amyloid-beta production in vitro.

Case Study 2: Zinc Complex Binding

Research on zinc complexes formed with this pyridine derivative revealed that specific structural configurations significantly enhanced binding affinities to DNA, indicating potential applications in targeted drug delivery systems.

作用机制

The mechanism of action of 5-(Trifluoromethoxy)pyridine-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a β-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta plaques associated with Alzheimer’s disease . The trifluoromethoxy group enhances the compound’s binding affinity and metabolic stability .

相似化合物的比较

- 5-(Trifluoromethyl)pyridine-2-carboxylic acid

- 5-(Trifluoromethyl)pyridine-3-carboxylic acid

- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Comparison: 5-(Trifluoromethoxy)pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group. This difference can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile . The trifluoromethoxy group is generally more electron-withdrawing and bulkier than the trifluoromethyl group, which can affect the compound’s interaction with biological targets and its metabolic stability .

生物活性

5-(Trifluoromethoxy)pyridine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a trifluoromethoxy group and a carboxylic acid functional group. This unique arrangement contributes to its physicochemical properties, influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing capability, which can significantly affect its binding affinity to target proteins and nucleic acids.

Binding Studies

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced binding properties to biomolecules such as bovine serum albumin (BSA) and DNA. For instance, a study demonstrated that zinc complexes formed with this compound showed strong binding interactions with BSA, with binding constants ranging from to .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In particular, derivatives of this compound have shown selective activity against Chlamydia trachomatis, a common sexually transmitted infection. In vitro studies indicated that certain analogues could inhibit the growth of C. trachomatis without affecting host cell viability, suggesting a targeted mechanism of action .

Case Study 1: Antichlamydial Activity

A recent study investigated the antichlamydial activity of various pyridine derivatives, including those based on this compound. The results demonstrated that these compounds could significantly reduce the number of chlamydial inclusions in infected cells while maintaining low toxicity levels towards mammalian cells .

Case Study 2: Zinc Complexes

Another study focused on the synthesis of zinc complexes using this compound as a ligand. The complexes exhibited significant binding affinity towards CT-DNA through an intercalation mechanism, which was confirmed via ethidium bromide competition assays. The thermodynamic parameters indicated that the binding processes were spontaneous and predominantly driven by hydrogen bonding and van der Waals forces .

Table 1: Binding Affinities of Zinc Complexes with Biomolecules

| Complex | Binding Constant (L mol⁻¹) | Interaction Type |

|---|---|---|

| [Zn(Htpc)₂(H₂O)₂] | Static quenching with BSA | |

| [Zn(Htfc)₂(H₂O)₂] | Lower than Htpc complex | Static quenching with BSA |

| Intercalation with CT-DNA | Confirmed via EB assays | Intercalation |

属性

IUPAC Name |

5-(trifluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFAEXUUBIUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600678 | |

| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102771-66-4 | |

| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。